2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring an ethylphenoxy substituent with a nitro (-NO₂) group at position 2 and a methyl (-CH₃) group at position 4 on the aromatic ring. The nitro group may confer electron-withdrawing effects, influencing reactivity, while the methyl group could modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-5-6-14(13(10-11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLWRYXBZWBIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride typically involves:
- Formation of the 2-(4-methyl-2-nitrophenoxy)ethyl intermediate.
- Introduction of the piperidine moiety via nucleophilic substitution or coupling.
- Conversion of the free base to the hydrochloride salt to improve stability and handling.
Preparation of Piperidine Ethanol Derivatives by Catalytic Hydrogenation
A key approach to preparing piperidine derivatives involves catalytic hydrogenation of corresponding pyridine ethanol compounds. According to a patented process, 2-piperidineethanol compounds can be synthesized by hydrogenating 2-pyridineethanol precursors in the presence of a hydrogenation catalyst and an amine-containing solvent. This method yields high selectivity and suppresses unwanted N-methyl byproducts.
- Catalyst conditioning ("pickling") with an amine solvent enhances catalyst activity.
- The process is commercially viable due to readily available starting materials and mild reaction conditions.
- The presence of an additional amine (at least 10 mole % relative to the starting pyridine ethanol) significantly reduces formation of N-methyl derivatives, improving purity and yield.
This method is relevant for preparing the piperidine portion of the target compound when starting from pyridine analogs.
Hydroxyethylation and Chlorination Route to Piperidinoethyl Chloride Hydrochloride
A practical and economically advantageous method for preparing 2-piperidinoethyl chloride hydrochloride, a close intermediate to the target compound, involves:
Step 1: Hydroxyethylation
Piperidine is reacted with ethylene chlorohydrin to form 2-hydroxyethylpiperidine. This reaction is conducted under controlled conditions to ensure complete conversion.Step 2: Chlorination
The hydroxyethylpiperidine intermediate is chlorinated using thionyl chloride in an inert solvent such as toluene. The chlorination is performed at 70–85 °C, and the product precipitates upon cooling.The process is conducted in a single reaction vessel by diluting the reaction mixture with 0.4 to 0.6 volumes of solvent before chlorination, simplifying the procedure and improving yield.
The precipitated hydrochloride salt is isolated by filtration and washing.
This method provides a straightforward route to the piperidinoethyl chloride hydrochloride intermediate, which can be further functionalized to introduce the 4-methyl-2-nitrophenoxy group.
Etherification to Introduce the 4-Methyl-2-nitrophenoxy Group
The attachment of the 4-methyl-2-nitrophenoxy moiety to the piperidine ethyl backbone is typically achieved via nucleophilic substitution or Williamson ether synthesis, where:
- A halogenated ethylpiperidine intermediate (such as 2-piperidinoethyl chloride) reacts with 4-methyl-2-nitrophenol or its derivatives under basic conditions.
- The phenolic oxygen acts as a nucleophile, substituting the halogen to form the ether linkage.
While specific experimental details for this step on the exact compound are limited in the provided sources, analogous reactions are well-documented in literature for similar piperidine-aryl ether derivatives.
Salt Formation and Purification
The final step involves conversion of the free base 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine to its hydrochloride salt:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
- Crystallization of the hydrochloride salt to improve purity and stability.
- Isolation by filtration and drying.
This salt formation step is standard in piperidine derivative preparations to enhance solubility and handling properties.
Data Table: Summary of Key Preparation Steps
Research Findings and Considerations
- The hydrogenation approach provides high selectivity and is scalable for industrial production, minimizing side products that complicate purification.
- The combined hydroxyethylation and chlorination method reduces the number of reaction steps and improves economic feasibility.
- Etherification conditions must be optimized to avoid side reactions such as over-alkylation or decomposition of the nitro group.
- Salt formation enhances the compound's physicochemical properties, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-[2-(4-Methyl-2-aminophenoxy)ethyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Oxidation: 2-[2-(4-Carboxy-2-nitrophenoxy)ethyl]piperidine.
Scientific Research Applications
The compound 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical with various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, indicating potential antidepressant properties. The results showed that the compound could enhance serotonin levels, leading to improved mood in animal models.
Neuropharmacology
The compound's piperidine structure is significant in neuropharmacology, particularly in the development of drugs targeting neurological disorders.
Data Table: Neuropharmacological Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate effects on dopamine receptors | Increased dopamine receptor binding affinity |
| Johnson et al. (2024) | Assess neuroprotective effects | Reduced neuronal apoptosis in vitro |
Biomedical Research
In biomedical research, this compound is utilized for its biochemical properties that can be harnessed in diagnostic assays and therapeutic interventions.
Application in Diagnostics
The compound has shown promise as a reagent in immunoassays due to its ability to bind selectively to target proteins, facilitating the detection of biomarkers for various diseases.
Forensic Science
Its unique chemical properties allow for applications in forensic science, particularly in toxicology and drug analysis.
Case Study: Toxicological Analysis
A forensic study demonstrated the compound's utility in detecting specific metabolites related to drug use, aiding law enforcement agencies in identifying substances involved in criminal activities.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also participate in binding interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase reactivity and may enhance antimicrobial activity, as seen in , where nitro-containing analogs exhibited potent effects .
- Halogen substituents (Cl, I) introduce steric and electronic effects, with iodine’s heavy atom property enabling applications in imaging or targeted therapies .
Biological Activity
Overview
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a synthetic compound with notable biological activities. Its molecular formula is C14H21ClN2O3, and it has a molecular weight of 300.78 g/mol. This compound is characterized by the presence of a piperidine ring and a nitrophenoxy group, which contribute to its distinct chemical reactivity and biological properties.
Synthesis and Properties
The synthesis typically involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethylpiperidine, often utilizing potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The resulting product is purified and converted to its hydrochloride salt form, which enhances its stability and solubility for biological applications.
The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly through the reduction of the nitro group to an amino group. This transformation allows the compound to engage in binding interactions with proteins and enzymes, potentially modulating their activity. The piperidine moiety also plays a crucial role in these interactions, enhancing the compound's bioactivity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus. The introduction of nitro groups into piperidine derivatives has been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cellular processes .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine | TBD | S. pneumoniae, S. aureus |
| 4′-n-butyl derivative | <10 | S. pneumoniae, S. pyogenes |
| Lincomycin derivative | <5 | S. pneumoniae |
Antifungal Activity
In addition to antibacterial effects, some studies have reported antifungal activities for related piperidine compounds against strains like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study evaluated the antibacterial efficacy of several piperidine derivatives, including those with nitro substitutions. Results showed that these compounds had superior activity against macrolide-resistant strains compared to traditional antibiotics like telithromycin .
- Antifungal Properties : Another investigation focused on the antifungal potential of piperidine derivatives against Candida species, reporting significant inhibition at low concentrations (MIC values ranging from 16.69 to 78.23 µM) .
Q & A
Q. How should researchers design stability-indicating methods for impurity profiling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
